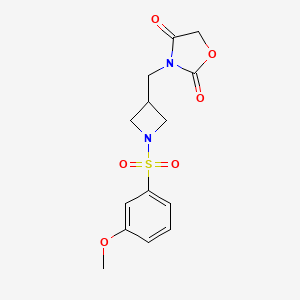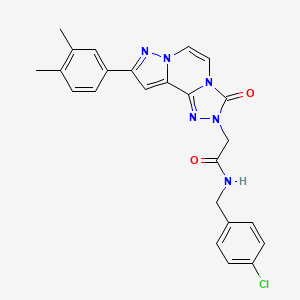
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one, also known as DPI, is a chemical compound that has been widely used in scientific research due to its unique properties. DPI is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in cell signaling and regulation.
Wirkmechanismus
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one works by inhibiting the activity of PKC, which is a family of enzymes that play a crucial role in cell signaling and regulation. PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one can regulate these processes and modulate cellular functions.
Biochemical and Physiological Effects:
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of cellular signaling pathways, and the regulation of gene expression. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has also been shown to induce apoptosis in cancer cells and to regulate immune cell activation and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is its specificity for PKC, which allows for targeted inhibition of this enzyme. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has also been shown to have low toxicity and minimal side effects in vitro. However, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has some limitations in lab experiments, including its limited solubility in water and its potential to interact with other cellular enzymes and pathways.
Zukünftige Richtungen
There are several future directions for the use of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in scientific research. One potential application is in the development of novel cancer therapies that target PKC. 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one could also be used to study the role of PKC in other cellular processes, such as inflammation and oxidative stress. Additionally, further research is needed to optimize the synthesis and formulation of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one for use in lab experiments and potential clinical applications.
In conclusion, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one is a potent inhibitor of PKC that has been widely used in scientific research. Its specificity for PKC and low toxicity make it a valuable tool for studying cellular signaling and regulation. Further research is needed to fully understand the potential applications of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one in various fields of research.
Synthesemethoden
The synthesis of 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one involves the condensation of 2-pyrazoline and isoquinoline in the presence of a base, followed by a reaction with a ketone. The final product is obtained by purification through recrystallization. This method has been widely used and optimized in various studies.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used in various scientific research studies, including cancer research, neurology, and immunology. In cancer research, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC. In neurology, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used to study the role of PKC in synaptic plasticity, learning, and memory. In immunology, 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one has been used to investigate the role of PKC in T-cell activation and cytokine production.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12(18-9-4-8-16-18)15(19)17-10-7-13-5-2-3-6-14(13)11-17/h2-6,8-9,12H,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGBEVMIDYQLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2632749.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2632752.png)





![N-(3,4-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2632764.png)


![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)